H-Val-P-nitrobenzyl ester hbr

Description

Chemical Structure and Physicochemical Properties

Molecular Identity and Nomenclature

IUPAC Naming and Chemical Identifiers

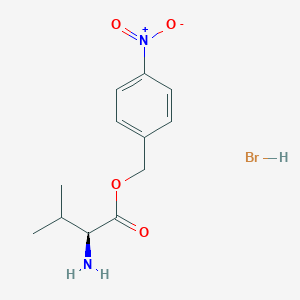

The International Union of Pure and Applied Chemistry designation for this compound is (4-nitrophenyl)methyl (2S)-2-amino-3-methylbutanoate;hydrobromide. This systematic nomenclature precisely describes the molecular architecture, highlighting the para-nitrophenylmethyl ester linkage with the S-configured amino acid backbone. The chemical structure incorporates a valine residue where the carboxyl group forms an ester bond with the para-nitrobenzyl moiety, while the entire molecule exists as a hydrobromide salt.

The compound possesses several critical chemical identifiers that facilitate its recognition and characterization across scientific databases. The Chemical Abstracts Service registry number is 6015-79-8, providing a unique numerical identifier for unambiguous chemical identification. The molecular formula C12H17BrN2O4 accurately represents the atomic composition, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one bromine atom, two nitrogen atoms, and four oxygen atoms. The International Chemical Identifier representation is InChI=1S/C12H16N2O4.BrH/c1-8(2)11(13)12(15)18-7-9-3-5-10(6-4-9)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1, providing a standardized method for representing the molecular structure.

The Simplified Molecular Input Line Entry System representation is CC(C)C@@HN.Br, which encodes the three-dimensional structural information including stereochemistry. The International Chemical Identifier Key COHPSGRHDCWSGR-MERQFXBCSA-N serves as a compressed version of the full InChI representation, facilitating database searches and chemical informatics applications.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | (4-nitrophenyl)methyl (2S)-2-amino-3-methylbutanoate;hydrobromide |

| CAS Registry Number | 6015-79-8 |

| Molecular Formula | C12H17BrN2O4 |

| InChI | InChI=1S/C12H16N2O4.BrH/c1-8(2)11(13)12(15)18-7-9-3-5-10(6-4-9)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 |

| InChI Key | COHPSGRHDCWSGR-MERQFXBCSA-N |

| SMILES | CC(C)C@@HN.Br |

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2-amino-3-methylbutanoate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.BrH/c1-8(2)11(13)12(15)18-7-9-3-5-10(6-4-9)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHPSGRHDCWSGR-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-P-nitrobenzyl ester hydrobromide typically involves the esterification of valine with p-nitrobenzyl alcohol in the presence of a suitable acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of H-Val-P-nitrobenzyl ester hydrobromide may involve large-scale esterification processes with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

H-Val-P-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Substitution: The hydrobromide salt can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and strong acids or bases for hydrolysis and substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include valine derivatives, p-nitrobenzyl alcohol, and various substituted products depending on the specific reaction conditions .

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediate:

H-Val-P-nitrobenzyl ester hydrobromide serves as a versatile synthetic intermediate in organic chemistry. Its structure allows it to be utilized in the preparation of complex molecules, particularly in peptide synthesis and modification.

Deprotection Strategies:

The compound is often employed as a protecting group for carboxylic acids. The p-nitrobenzyl group can be selectively removed under mild conditions, making it advantageous for synthesizing sensitive compounds such as β-lactam antibiotics and other pharmaceuticals .

Biological Applications

Antimicrobial Activity:

Research has indicated that derivatives of H-Val-P-nitrobenzyl ester hydrobromide exhibit notable antimicrobial properties. Studies have shown that these compounds can interact with bacterial membranes, leading to cell lysis and death.

Enzyme Interaction Studies:

The compound's ability to interact with biological macromolecules has been explored through binding affinity studies. These studies aim to understand how H-Val-P-nitrobenzyl ester hydrobromide can modulate enzyme activity or serve as a substrate for enzymatic reactions.

Pharmaceutical Development

Drug Formulation:

H-Val-P-nitrobenzyl ester hydrobromide has been investigated for its role in drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its use as a prodrug allows for improved pharmacokinetic profiles in therapeutic applications .

Case Study - β-Lactam Antibiotics:

In the synthesis of β-lactam antibiotics, H-Val-P-nitrobenzyl ester hydrobromide is utilized to protect carboxylic acid functionalities during multi-step synthesis processes. This application highlights its importance in developing effective antimicrobial agents .

Comparison with Other Compounds

The following table summarizes the structural similarities and unique features of H-Val-P-nitrobenzyl ester hydrobromide compared to related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Nitrobenzyl Bromide | Contains a nitrobenzyl moiety | Used as an electrophile in organic synthesis |

| H-Val-P-toluenesulfonate | Contains a sulfonate group | Often used in solvolysis studies |

| H-Val-P-acetoxybenzoate | Contains an acetoxy group | Exhibits different reactivity patterns |

Mechanism of Action

The mechanism of action of H-Val-P-nitrobenzyl ester hydrobromide involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the active valine derivative and p-nitrobenzyl alcohol. This process can modulate various biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to H-Val-P-nitrobenzyl ester hydrobromide include:

- H-Val-P-nitrobenzyl ester hydrochloride

- H-Val-P-nitrobenzyl ester acetate

- H-Val-P-nitrobenzyl ester sulfate

Uniqueness

H-Val-P-nitrobenzyl ester hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Biological Activity

H-Val-P-nitrobenzyl ester HBr, a compound with the molecular formula CHBrNO, has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including enzymatic interactions, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a valine amino acid moiety linked to a p-nitrobenzyl ester group. The structure can be represented as follows:

- Chemical Structure:

- Valine (H-Val)

- P-nitrobenzyl group

- Bromide (HBr)

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a substrate for various enzymes, particularly esterases. These enzymes catalyze the hydrolysis of esters, which is crucial for drug metabolism and detoxification processes.

Enzymatic Interactions

-

Esterase Activity:

- Studies have shown that p-nitrobenzyl esters are substrates for specific esterases, which can hydrolyze these compounds effectively. For example, directed evolution experiments on p-nitrobenzyl esterases have demonstrated significant enhancements in catalytic performance, indicating that variants of these enzymes can exhibit improved hydrolyzing capabilities towards this compound .

-

Biological Implications:

- The hydrolysis of this compound by esterases may lead to the release of active pharmacological agents, thereby influencing therapeutic outcomes in clinical settings. The compound's ability to act as a prodrug is particularly noteworthy in the context of targeted drug delivery systems.

Case Study 1: Esterase Variants

A study focusing on the directed evolution of a p-nitrobenzyl esterase variant highlighted a 50-60 fold increase in total activity after several generations of random mutagenesis . This improvement suggests that engineered enzymes could significantly enhance the metabolic activation of prodrugs like this compound.

Case Study 2: Antibody Catalysis

Research has indicated that antibodies designed to hydrolyze p-nitrophenyl esters exhibit remarkable efficiency and selectivity compared to traditional enzymes. These antibodies demonstrated more than 1000-fold lower product inhibition when acting on p-nitrobenzyl alcohol compared to p-nitrophenol, suggesting potential applications in therapeutic contexts .

Data Table: Summary of Biological Activities

Safety and Toxicity Information

While exploring the biological activity of this compound, it is essential to consider safety and toxicity profiles. Preliminary data indicate that while this compound has therapeutic potential, proper handling and safety measures should be adhered to due to its bromide component and potential interactions with biological systems .

Q & A

Q. Table 1. Stability of Benzyl Esters to HBr Cleavage

| Ester Type | Relative Stability (vs. Benzyl) | Key Application |

|---|---|---|

| Benzyl | 1× | Labile intermediates |

| p-Chlorobenzyl | 2× | Limited use in short peptides |

| p-Nitrobenzyl | 50× | Multi-step synthesis |

| Data sourced from kinetic studies in acetic acid/HBr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.